molecular formula C15H18N2O4 B5232533 4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione

4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione

Cat. No.: B5232533
M. Wt: 290.31 g/mol
InChI Key: CCNNYYRNNJACON-UHFFFAOYSA-N
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Description

4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the condensation of 6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazole with piperidine-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2)6-10(18)14-9(17-21-11(14)7-15)3-8-4-12(19)16-13(20)5-8/h8H,3-7H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNNYYRNNJACON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NO2)CC3CC(=O)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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